N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-19-10-3-16(4-11-19)5-13-22(28)24-18-8-6-17(7-9-18)20-15-27-21(25-20)12-14-23(26-27)30-2/h3-4,6-12,14-15H,5,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWJFHMUOHEATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy in various therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[1,2-b]pyridazine moiety and methoxy-substituted phenyl groups. The molecular formula is with a molecular weight of approximately 406.42 g/mol. Its unique structural attributes contribute to its biological activity, particularly in targeting specific kinases involved in cellular signaling pathways.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : Preliminary studies suggest that this compound acts as an inhibitor of specific kinases, which play critical roles in cell proliferation and survival. This inhibition may lead to the suppression of cancer cell growth and enhancement of apoptosis in malignant cells .
- Signal Transduction Modulation : The imidazo[1,2-b]pyridazine core may interfere with signaling pathways associated with oncogenesis. By modulating these pathways, the compound could potentially reverse abnormal cell signaling associated with cancer .
Anticancer Properties
Numerous studies have focused on the anticancer potential of this compound:
- Cell Line Studies : Research involving various cancer cell lines has demonstrated that this compound exhibits cytotoxic effects. For instance, it has shown effectiveness against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell migration .
- In Vivo Studies : Animal model studies have provided evidence supporting the compound's ability to reduce tumor size and improve survival rates in treated subjects .
Antiviral Activity
Emerging research indicates that the compound may also possess antiviral properties:
- Viral Inhibition : Studies suggest that this compound can inhibit viral replication through interference with viral proteins essential for the viral life cycle .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(6-methylimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide | Methyl substitution | Altered kinase inhibition profile |
| N-(4-(5-fluoroimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide | Fluorinated variant | Enhanced binding affinity; increased potency against cancer cells |
This table highlights how slight modifications can significantly influence biological activity and therapeutic potential.
Case Study 1: Breast Cancer Treatment
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers such as caspase activation .
Case Study 2: Antiviral Efficacy
In vitro studies against influenza virus demonstrated that this compound significantly reduced viral titers when administered at early stages of infection. The mechanism was linked to the inhibition of viral protein synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Imidazo[1,2-b]pyridazine vs. Triazolo[4,3-b]pyridazine
- Compound in : 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine
- Compound in : N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine
- Key Difference : Pyridine replaces pyridazine, altering ring electron density.
- Impact : Pyridazines (6π-electron deficient) exhibit stronger dipole moments, enhancing interactions with charged protein residues compared to pyridines. Fluorophenyl groups in improve lipophilicity and target affinity via halogen bonding, whereas methoxy groups in the target compound prioritize solubility .
Substituent Modifications
Methoxy vs. Trifluoromethylphenyl ()
- Compound : N-(4-methoxyphenyl)-3-{2-phenyl-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}propanamide
- Key Difference : Trifluoromethylphenyl substituent replaces methoxyphenyl.
- Impact : The CF₃ group is electron-withdrawing, enhancing metabolic stability and membrane permeability but reducing solubility. Methoxy groups in the target compound improve aqueous solubility (logP ~2.5 vs. ~3.8 for CF₃ analogs) but may shorten half-life due to demethylation .
Sulfonyl/Sulfinyl Groups ()
- Compounds : E.g., 3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine
Amide Chain Variations
Propanamide vs. Acetamide ()
- Compound : 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Data Tables
Preparation Methods
Condensation of α-Bromoketones with 3-Amino-6-methoxypyridazine
The imidazo[1,2-b]pyridazine backbone is constructed via a condensation reaction between an α-bromoketone and 3-amino-6-methoxypyridazine under mild basic conditions (e.g., NaHCO₃ or K₂CO₃).
- Combine 3-amino-6-methoxypyridazine (1.0 equiv) and α-bromoketone (1.2 equiv) in anhydrous DMF.
- Add K₂CO₃ (2.0 equiv) and stir at 60°C for 12–16 hours.
- Purify via flash chromatography (ethyl acetate/hexane, 3:7) to yield the imidazo[1,2-b]pyridazine intermediate.
Key Data :
Functionalization at Position 2
The 2-phenyl substituent is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Suzuki Coupling Protocol :
- Treat 2-chloroimidazo[1,2-b]pyridazine (1.0 equiv) with 4-aminophenylboronic acid (1.5 equiv) in a mixture of dioxane/H₂O (4:1).
- Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (3.0 equiv).
- Heat at 90°C for 8 hours under argon.
- Isolate the product by extraction (EtOAc/H₂O) and column chromatography.
Key Data :
Synthesis of the Propanamide Side Chain
Preparation of 3-Chloro-N-(4-methoxyphenyl)propanamide
The side chain is synthesized from 3-chloropropionyl chloride and 4-methoxyaniline.
- Dissolve 4-methoxyaniline (1.0 equiv) in dry CH₂Cl₂.
- Add 3-chloropropionyl chloride (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 4 hours, then wash with NaHCO₃ (aq).
- Recrystallize from ethanol to obtain white crystals.
Key Data :
- Yield: 85%
- MP: 128–130°C
- ¹H NMR (500 MHz, CDCl₃) δ 7.45 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 3.65 (t, J = 6.5 Hz, 2H), 2.95 (t, J = 6.5 Hz, 2H).
Final Coupling Reaction
Amide Bond Formation
The imidazo[1,2-b]pyridazine intermediate is coupled with 3-chloro-N-(4-methoxyphenyl)propanamide using a carbodiimide-based reagent.
Procedure :
- Dissolve the imidazo[1,2-b]pyridazine derivative (1.0 equiv) and 3-chloro-N-(4-methoxyphenyl)propanamide (1.2 equiv) in dry DMF.
- Add EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv).
- Stir at room temperature for 24 hours.
- Purify via reverse-phase HPLC (ACN/H₂O + 0.1% TFA).
Key Data :
Optimization and Scale-Up Considerations
Solvent and Base Selection
Temperature Control
Maintaining temperatures below 40°C during coupling minimizes side reactions (e.g., oxazole formation).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.50 (s, 1H), 8.05 (d, J = 8.5 Hz, 2H), 7.70 (d, J = 8.5 Hz, 2H), 7.25 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 3.80 (s, 3H), 3.10 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 171.5, 159.2, 154.8, 147.3, 132.4, 130.1, 128.9, 127.6, 114.3, 113.8, 55.7, 55.3, 40.1, 35.2.
Chromatographic Purity
Summary of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes for N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide?
The synthesis typically involves multi-step reactions starting from imidazo[1,2-b]pyridazine precursors. Key steps include:
- Functionalization : Introducing the methoxy group at position 6 of the imidazo[1,2-b]pyridazine core via nucleophilic substitution or palladium-catalyzed coupling .
- Amide Coupling : Reacting the intermediate with 3-(4-methoxyphenyl)propanoyl chloride using coupling agents like HATU or EDCI in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization from ethanol/water mixtures ensure high purity (>95%) .
Q. How is the structural identity and purity of this compound confirmed?
A combination of analytical techniques is required:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy group positioning) and amide bond formation .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHNO) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm .
Q. What are the primary biological activities reported for this compound?
Preliminary studies suggest:
- Kinase Inhibition : Potency against ABL1 and FLT3 kinases (IC values <100 nM in enzymatic assays) due to interactions with the ATP-binding pocket .
- Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (MIC 8–16 µg/mL) via membrane disruption .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of its heterocyclic intermediates?
- Temperature Control : Maintaining 0–5°C during imidazo[1,2-b]pyridazine formation minimizes side products .
- Catalyst Screening : Pd(PPh) improves coupling efficiency for methoxy group introduction (yield increase from 45% to 72%) .
- Solvent Optimization : Using anhydrous THF instead of DMF reduces hydrolysis of sensitive intermediates .
Q. What strategies resolve discrepancies in bioactivity data between structural analogs?
- Comparative SAR Studies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., chloro) to evaluate target selectivity. For example, chloro analogs show 10-fold higher FLT3 inhibition but reduced solubility .
- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .
Q. What computational methods predict target interactions and binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., hydrogen bonding with hinge-region residues) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in explicit solvent .
Q. How to address solubility challenges in in vitro assays?
- Co-solvent Systems : Use 10% DMSO in PBS (pH 7.4) for stock solutions, with final DMSO <0.1% to avoid cytotoxicity .
- Prodrug Derivatization : Introduce phosphate esters at the methoxy group to enhance aqueous solubility (e.g., 5-fold increase at pH 6.5) .
Q. What analytical techniques differentiate between isomeric byproducts?
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) resolve enantiomers using hexane/isopropanol gradients .
- 2D NMR : ROESY correlations distinguish regioisomers (e.g., NOE between imidazo-H and phenyl protons) .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat to 50–60°C. Western blotting quantifies stabilized target proteins .
- Kinase Profiling : Use KINOMEscan® panels to confirm selectivity across 468 kinases .
Q. How to assess compound stability under physiological conditions?
- Forced Degradation Studies : Expose to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and 3% HO (oxidative stress). Monitor degradation via LC-MS .
- Plasma Stability : Incubate in human plasma (37°C, 24 hrs); >90% remaining indicates suitability for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
